molecular formula C6H14N2O B13244162 3-Amino-2-(azetidin-3-yl)propan-1-ol

3-Amino-2-(azetidin-3-yl)propan-1-ol

Cat. No.: B13244162
M. Wt: 130.19 g/mol
InChI Key: SPFBXVJUXXFCTG-UHFFFAOYSA-N
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Description

3-Amino-2-(azetidin-3-yl)propan-1-ol is a compound that features both an azetidine ring and an amino alcohol moiety. Azetidine is a four-membered nitrogen-containing heterocycle, which is known for its presence in various biologically active molecules. The compound’s unique structure makes it a valuable target for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(azetidin-3-yl)propan-1-ol can be achieved through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction typically requires a base catalyst such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired product.

Another method involves the Suzuki–Miyaura cross-coupling reaction, which is widely used for the formation of carbon-carbon bonds. This reaction employs boronic acids and palladium catalysts to couple brominated pyrazole-azetidine hybrids with various boronic acids .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The aza-Michael addition and Suzuki–Miyaura cross-coupling reactions can be optimized for large-scale production by adjusting reaction parameters such as temperature, pressure, and catalyst loading.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(azetidin-3-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The amino alcohol moiety can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The azetidine ring can be reduced to form saturated amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include ketones, aldehydes, saturated amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Amino-2-(azetidin-3-yl)propan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-2-(azetidin-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The azetidine ring can mimic the structure of natural substrates, allowing the compound to bind to enzymes and receptors with high affinity. This binding can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-3-carboxylic acid: A structural analogue used in the study of protein synthesis and folding.

    3-Amino-1-propanol: A simpler amino alcohol that lacks the azetidine ring but shares similar chemical properties.

Uniqueness

3-Amino-2-(azetidin-3-yl)propan-1-ol is unique due to the presence of both the azetidine ring and the amino alcohol moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

3-amino-2-(azetidin-3-yl)propan-1-ol

InChI

InChI=1S/C6H14N2O/c7-1-5(4-9)6-2-8-3-6/h5-6,8-9H,1-4,7H2

InChI Key

SPFBXVJUXXFCTG-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C(CN)CO

Origin of Product

United States

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